molecular formula C7H6F3NO2 B1447303 2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227580-44-0

2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1447303
M. Wt: 193.12 g/mol
InChI Key: DQHLPIBDYAPCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine” is a pyridine derivative . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis . The empirical formula is C6H4F3NO .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine” contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The molecular weight is 163.10 .


Chemical Reactions Analysis

The major chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine is utilized in the synthesis of heterocyclic ligands, demonstrating its role in creating new molecular structures. For instance, studies have shown its involvement in the preparation of compounds like bis-phenol-pyridine, which have been analyzed using X-Ray crystallography to understand their molecular orientation and intramolecular interactions (Silva et al., 1997).

Pharmaceutical and Biological Properties

Research has explored the potential pharmaceutical and biological properties of derivatives of 2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine. Compounds like 5H-Chromeno[2,3-b]pyridines, which include this pyridine structure, have been studied for their multifaceted properties in industrial, biological, and medicinal contexts (Ryzhkova et al., 2023).

Chemical Interaction and Complex Formation

The pyridine derivative plays a role in forming complexes with other elements, such as uranyl complexes. These interactions are significant in understanding the coordination chemistry of pyridine compounds, including the formation of dinuclear species with various bridging ions (Masci & Thuéry, 2005).

Photophysical Evaluation and Computational Studies

2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine derivatives have been analyzed for their photophysical properties. These studies involve both experimental and computational approaches to understand their fluorescence characteristics in various states, contributing to the development of novel fluorophores (Hagimori et al., 2019).

Regioselective Chemical Reactions

This pyridine derivative is also significant in studies focusing on regioselective chemical reactions, such as halogenation. Understanding the reactivity of these compounds helps in developing more efficient synthetic routes for various chemical products (Canibano et al., 2001).

Copper(II) Chloride Adducts Formation

Research has delved into the formation of copper(II) chloride adducts with derivatives of 2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine. These studies contribute to the broader understanding of ligand-metal interactions and potential applications in materials science and catalysis (Bonacorso et al., 2003).

Safety And Hazards

“2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine” is considered hazardous. It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

4-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-5-2-6(12)11-3-4(5)7(8,9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHLPIBDYAPCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245853
Record name 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine

CAS RN

1227580-44-0
Record name 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227580-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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